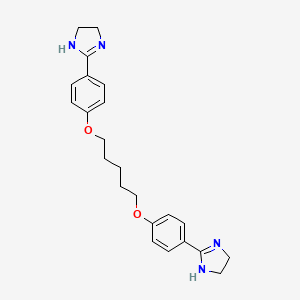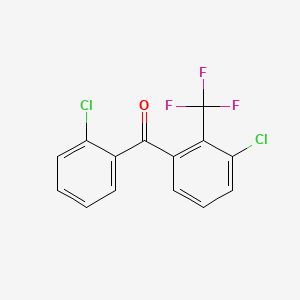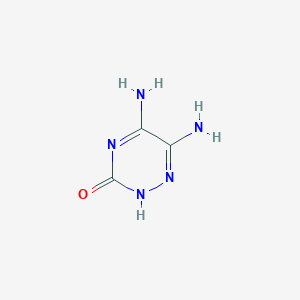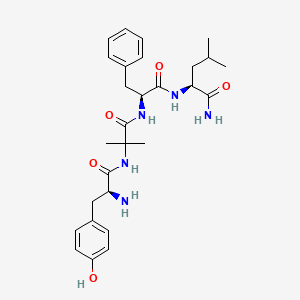
Uridine, 2'-deoxy-5-ethyl-, 3',3'''-sulfite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite is a chemical compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is a derivative of uridine, which is a pyrimidine nucleoside. The modification at the 2’ position with a deoxy group and the addition of an ethyl group at the 5’ position, along with a sulfite group, make this compound unique and of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite involves several steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective deoxygenation at the 2’ position. The ethyl group is then introduced at the 5’ position through an alkylation reaction. Finally, the sulfite group is added using sulfite reagents under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield.
化学反应分析
Types of Reactions
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfite group to sulfides.
Substitution: The ethyl group at the 5’ position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of uridine with modified functional groups. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a range of alkylated uridine derivatives.
科学研究应用
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite involves its incorporation into nucleic acids, where it can affect DNA and RNA synthesis. The compound may interact with various enzymes involved in nucleic acid metabolism, such as polymerases and nucleases. The sulfite group can also participate in redox reactions, potentially influencing cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
2’-Deoxyuridine: A nucleoside with a similar structure but lacking the ethyl and sulfite groups.
5-Ethynyl-2’-deoxyuridine: A thymidine analogue used in DNA synthesis assays.
2’-Deoxy-5-vinyluridine: A derivative with a vinyl group at the 5’ position.
Uniqueness
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite is unique due to the presence of both the ethyl and sulfite groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
86233-26-3 |
|---|---|
分子式 |
C22H30N4O11S |
分子量 |
558.6 g/mol |
IUPAC 名称 |
bis[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] sulfite |
InChI |
InChI=1S/C22H30N4O11S/c1-3-11-7-25(21(31)23-19(11)29)17-5-13(15(9-27)34-17)36-38(33)37-14-6-18(35-16(14)10-28)26-8-12(4-2)20(30)24-22(26)32/h7-8,13-18,27-28H,3-6,9-10H2,1-2H3,(H,23,29,31)(H,24,30,32)/t13-,14-,15+,16+,17+,18+/m0/s1 |
InChI 键 |
NTTRWPQBJGSPIY-DWMDIXPDSA-N |
手性 SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OS(=O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)CC |
规范 SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OS(=O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)


![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)


![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)



![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)

![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
